Cas no 1616622-10-6 (Spiro-Oxanthromicin A)

Spiro-Oxanthromicin A structure
Spiro-Oxanthromicin A structure
Product name:Spiro-Oxanthromicin A
CAS No:1616622-10-6
MF:C36H26O10
MW:618.59
CID:4762925
PubChem ID:139586953

Spiro-Oxanthromicin A Chemical and Physical Properties

Names and Identifiers

    • 2',7'-Dihydro-2,5,6',10'-tetrahydroxy-4,5',6,8'-tetramethyl-7',10-dioxospiro[anthracene-9(10H),3'-[3H]benz[de]anthracene]-3,9'-dicarboxylic acid
    • (+/-)-spiro-oxanthromicin A
    • Oxanthromicin A, spiro
    • 1616622-10-6
    • AKOS040755231
    • Spiro-Oxanthromicin A
    • Inchi: InChI=1S/C36H26O10/c1-12-5-6-18-28(30(12)39)33(42)24-15(4)26(35(45)46)22(38)11-20(24)36(18)8-7-16-17-10-21(37)25(34(43)44)14(3)23(17)32(41)29-27(16)19(36)9-13(2)31(29)40/h5-7,9-11,37-40H,8H2,1-4H3,(H,43,44)(H,45,46)
    • InChI Key: GLAYNHMYQPENCN-UHFFFAOYSA-N
    • SMILES: Cc1ccc2c(C(=O)c3c(C)c(C(O)=O)c(O)cc3C22CC=C3c4cc(O)c(C(O)=O)c(C)c4C(=O)c4c(O)c(C)cc2c34)c1O |t:23|

Computed Properties

  • Exact Mass: 618.15259702g/mol
  • Monoisotopic Mass: 618.15259702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 2
  • Complexity: 1360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 190Ų

Spiro-Oxanthromicin A Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BioAustralis
BIA-O2289-0.10 mg
Oxanthromicin A, spiro
1616622-10-6 >95% by HPLC
0.10 mg
$166.00 2023-07-10
BioAustralis
BIA-O2289-0.50 mg
Oxanthromicin A, spiro
1616622-10-6 >95% by HPLC
0.50 mg
$581.00 2023-07-10
BioAustralis
BIA-O2289-0.50mg
Oxanthromicin A, spiro
1616622-10-6 >95% by HPLC
0.50mg
$630.00 2024-10-21
BioAustralis
BIA-O2289-0.10mg
Oxanthromicin A, spiro
1616622-10-6 >95% by HPLC
0.10mg
$180.00 2024-10-21

Spiro-Oxanthromicin A Related Literature

Additional information on Spiro-Oxanthromicin A

Exploring Spiro-Oxanthromicin A (CAS No. 1616622-10-6): A Novel Compound with Multifaceted Potential

In the rapidly evolving field of pharmaceutical and biochemical research, Spiro-Oxanthromicin A (CAS No. 1616622-10-6) has emerged as a compound of significant interest. This structurally unique molecule, characterized by its spirocyclic framework and oxanthromicin core, exhibits a range of biological activities that make it a promising candidate for further investigation. Researchers and industry professionals are increasingly focusing on its potential applications in antibacterial therapy, anti-inflammatory treatments, and even cancer research.

The growing demand for novel antibacterial agents has placed Spiro-Oxanthromicin A in the spotlight. With the rise of antibiotic resistance, a global health crisis highlighted by organizations like the WHO, compounds like this offer hope for next-generation therapeutics. Its mechanism of action, which differs from traditional macrolide antibiotics, could provide a solution to resistant bacterial strains. Recent studies suggest its efficacy against Gram-positive pathogens, sparking interest in its clinical potential.

Beyond its antimicrobial properties, Spiro-Oxanthromicin A has shown intriguing activity in immunomodulation. In preclinical models, it demonstrates the ability to regulate cytokine production, making it a candidate for autoimmune and chronic inflammatory conditions. This dual functionality—targeting both infections and inflammation—positions it as a versatile tool in drug development.

The compound's spirocyclic structure is another area of fascination for medicinal chemists. This three-dimensional architecture enhances binding affinity to biological targets while improving metabolic stability. Such features address key challenges in drug discovery, particularly in optimizing bioavailability and reducing off-target effects. Computational studies of 1616622-10-6 reveal favorable ADMET properties, further supporting its translational potential.

In oncology research, preliminary data indicates that Spiro-Oxanthromicin A may interfere with cell cycle regulation in certain malignancies. While still in early stages, these findings align with the search for targeted cancer therapies with fewer side effects. The compound's ability to modulate epigenetic markers adds another layer to its mechanistic complexity.

Synthetic accessibility remains a critical consideration for Spiro-Oxanthromicin A. Recent advances in asymmetric catalysis and spirocycle formation have improved routes to this scaffold, addressing earlier challenges in its production. These methodological breakthroughs could accelerate structure-activity relationship (SAR) studies and derivative development.

From a commercial perspective, the intellectual property landscape surrounding 1616622-10-6 is developing, with several patents filed for its analogs and formulations. This reflects growing recognition of its value in addressing unmet medical needs across multiple therapeutic areas.

As research progresses, key questions being explored include: optimal dosing strategies, potential synergies with existing drugs, and precise molecular targets. The answers to these questions will determine whether Spiro-Oxanthromicin A transitions from promising compound to clinical reality.

For researchers entering this field, understanding the structure-activity relationship of Spiro-Oxanthromicin A derivatives is crucial. Recent publications have mapped how modifications to its oxanthromicin core affect potency and selectivity, providing a roadmap for future analog design.

Environmental and stability studies of 1616622-10-6 indicate favorable degradation profiles under various conditions, an important consideration for pharmaceutical development and regulatory approval processes.

The journey of Spiro-Oxanthromicin A from laboratory discovery to potential therapeutic application exemplifies the challenges and opportunities in modern drug development. Its multifaceted biological activities, combined with its unique chemical architecture, make it a compound worth watching in coming years as research unfolds its full potential.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.